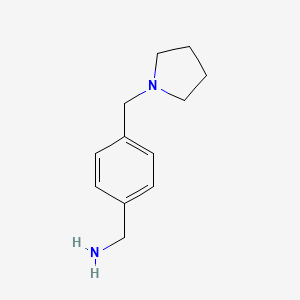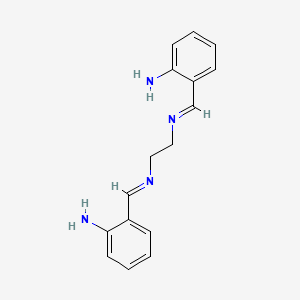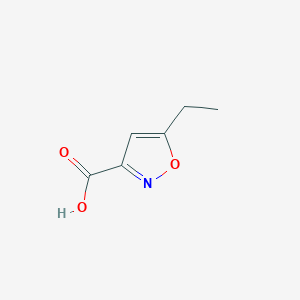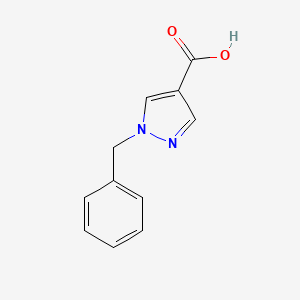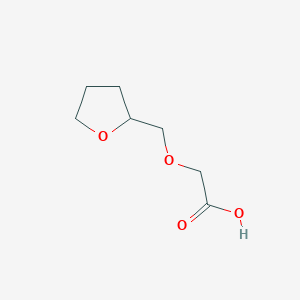
2-ブロモ-3-メチル-5-ニトロピリジン
概要
説明
2-Bromo-3-methyl-5-nitropyridine is a compound that has not been directly studied in the provided papers. However, related compounds such as 5-bromo-2-nitropyridine and 2-amino-3-bromo-5-nitropyridine have been synthesized and investigated, which can provide insights into the chemical behavior and properties of 2-bromo-3-methyl-5-nitropyridine .
Synthesis Analysis
The synthesis of related bromo-nitropyridines has been reported through various methods. For instance, 5-bromo-2-nitropyridine was prepared from the corresponding amine via hydrogen peroxide oxidation on a large scale, indicating that similar oxidative strategies could potentially be applied to synthesize 2-bromo-3-methyl-5-nitropyridine . Additionally, the selective synthesis of brominated bipyridines through direct bromination and radical decarboxylative bromination suggests that these methods could be adapted for the synthesis of 2-bromo-3-methyl-5-nitropyridine .
Molecular Structure Analysis
Quantum mechanical and spectroscopic studies on 2-amino-3-bromo-5-nitropyridine have provided detailed insights into the molecular structure of bromo-nitropyridines. Density Functional Theory (DFT) calculations have been used to optimize the molecular geometry and predict vibrational frequencies, which could be relevant for understanding the structure of 2-bromo-3-methyl-5-nitropyridine .
Chemical Reactions Analysis
The reactivity of bromo-nitropyridines has been explored in reactions with aromatic amines. For example, 2-bromomethyl-3-nitropyridine reacts with aromatic amines to yield arylaminomethyl-nitropyridines and pyrazolo-pyridines under different conditions . This suggests that 2-bromo-3-methyl-5-nitropyridine may also participate in similar reactions with nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-nitropyridines have been characterized through various spectroscopic techniques and quantum chemical calculations. For instance, the vibrational spectra, HOMO-LUMO energies, and molecular electrostatic potential of 2-amino-3-bromo-5-nitropyridine have been studied, providing a basis for predicting the properties of 2-bromo-3-methyl-5-nitropyridine . Additionally, the thermodynamic properties and non-linear optical behavior of these compounds have been investigated, which could be indicative of the behavior of 2-bromo-3-methyl-5-nitropyridine .
科学的研究の応用
有機合成
2-ブロモ-3-メチル-5-ニトロピリジン: は、有機合成における汎用性の高い中間体です。その分子構造により、さまざまな化学反応が可能になり、複雑な有機分子の構築に役立つ貴重な化合物となっています。 例えば、鈴木・宮浦カップリング反応を起こしてビアリール構造を形成することができ、これは医薬品や農薬の開発において不可欠です .
医薬品化学
医薬品化学では、2-ブロモ-3-メチル-5-ニトロピリジンは、潜在的な治療薬の合成のためのビルディングブロックとして役立ちます。 そのニトロピリジン部分は、特に中枢神経系の病気や癌を標的とする薬剤の設計において重要であり、薬物動態特性を調節する能力を持っています .
材料科学
この化合物は、特に有機電子材料の開発において、材料科学に応用されています。 ニトロピリジン基は電子受容体として作用することができ、2-ブロモ-3-メチル-5-ニトロピリジンは、望ましい電子特性を持つ有機半導体を作成するのに適しています .
触媒
2-ブロモ-3-メチル-5-ニトロピリジン: は、触媒研究で使用できます。その臭素原子は、触媒の存在下で他の官能基に置き換えることができ、さまざまな置換ピリジンの合成を可能にします。 これらの誘導体は、遷移金属触媒における配位子として役立ち、これは工業化学プロセスにおいて重要です .
農薬研究
この化合物の反応性により、新規農薬の合成に適しています。 求核置換などの反応を通してさまざまな結合や環を形成する能力により、効率と安全性の向上した新しい殺虫剤や除草剤が開発できます .
光線力学療法
光線力学療法の分野では、2-ブロモ-3-メチル-5-ニトロピリジンは、光増感剤の開発に活用できる可能性があります。光増感剤とは、光活性化されると、癌細胞を破壊できる反応性酸素種を生成する化合物です。 この化合物の構造により、吸収特性を望ましい治療範囲に調整できる修飾が可能です .
Safety and Hazards
作用機序
Target of Action
Nitropyridines, a class of compounds to which 2-bromo-3-methyl-5-nitropyridine belongs, are known to interact with various biological targets .
Biochemical Pathways
Nitropyridines are known to participate in various chemical reactions, leading to the synthesis of different compounds
Result of Action
The compound’s unique mode of action suggests that it could have specific effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-3-methyl-5-nitropyridine. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability .
生化学分析
Biochemical Properties
2-Bromo-3-methyl-5-nitropyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can act as an inhibitor of certain enzymes, thereby affecting the overall metabolic flux within cells. The compound’s interaction with proteins and other biomolecules can lead to alterations in their structure and function, which can have downstream effects on cellular processes .
Cellular Effects
The effects of 2-Bromo-3-methyl-5-nitropyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense mechanisms. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization within the cell .
Molecular Mechanism
At the molecular level, 2-Bromo-3-methyl-5-nitropyridine exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting their catalytic activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-3-methyl-5-nitropyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade under certain conditions, leading to the formation of by-products that may have different biological activities. Long-term exposure to 2-Bromo-3-methyl-5-nitropyridine in in vitro and in vivo studies has revealed its potential to cause persistent changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 2-Bromo-3-methyl-5-nitropyridine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxic or adverse effects. Threshold effects have been observed, where a certain dosage level must be reached before noticeable biological effects occur. High doses of 2-Bromo-3-methyl-5-nitropyridine can cause toxicity, leading to adverse effects such as organ damage and impaired physiological functions .
Metabolic Pathways
2-Bromo-3-methyl-5-nitropyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux by inhibiting or activating key enzymes, leading to changes in metabolite levels. For instance, it can influence the production of reactive oxygen species (ROS) and other metabolites involved in oxidative stress responses. These interactions can have significant implications for cellular metabolism and overall cellular health .
Transport and Distribution
The transport and distribution of 2-Bromo-3-methyl-5-nitropyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biological activity and effects on cellular function. For example, the compound may accumulate in mitochondria, where it can affect mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of 2-Bromo-3-methyl-5-nitropyridine is an important factor in determining its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may be directed to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may localize to the endoplasmic reticulum, affecting protein folding and processing .
特性
IUPAC Name |
2-bromo-3-methyl-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-2-5(9(10)11)3-8-6(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIQHPKXSLHGBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409464 | |
| Record name | 2-Bromo-3-methyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23132-21-0 | |
| Record name | 2-Bromo-3-methyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-3-methyl-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

